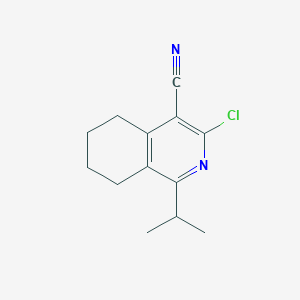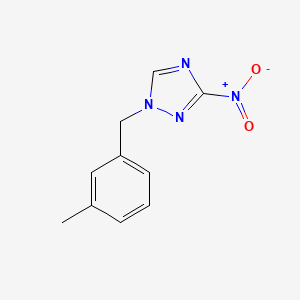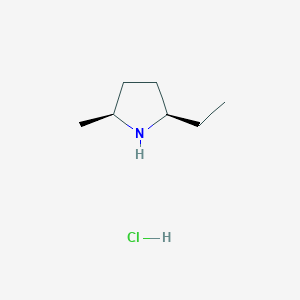
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18CLNO2 and a molecular weight of 195.69 . It is also known by its IUPAC name, 3-(1,4-oxazepan-4-yl)propan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride can be represented by the SMILES notation: OCCCN1CCCOCC1.Cl . This notation provides a way to represent the structure using ASCII strings. In this case, it shows that the molecule contains a seven-membered oxazepane ring with a hydroxyl (-OH) and a chloride ion (Cl-) attached .Physical And Chemical Properties Analysis
3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride is a powder that should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride and its derivatives have been studied extensively in the field of synthetic chemistry and biological activities. The synthesis of heterocyclic compounds, including 1,4-oxazepines, is a topic of interest due to their potential biological activities. For instance, a phosphine-mediated method has been developed for constructing 1,4-oxazepines, offering a promising route to synthetically useful as well as biologically active heterocycles under mild conditions. This method may be exploited for the preparation of interesting chiral ligands (François-Endelmond et al., 2010).
1,4-Oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses have also been synthesized, showing the versatility of this compound in generating structurally diverse molecules. These syntheses involve several steps, starting from 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose and proceeding through various intermediates to yield complex structures like 3-amino-1,6-anhydro-3-deoxy-3-N,4-O-(propane-1,3-diyl)-β-D-altropyranose (Trtek et al., 2004).
Spectroscopic Studies and Molecular Organization
Spectroscopic studies on compounds related to 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride reveal insights into their molecular organization. For example, spectroscopic studies of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol show that the molecular organization of the compound is altered in different solvents and at different concentrations. These findings highlight the complex interactions and behavior of such compounds in various environments, which can be crucial for understanding their potential applications in scientific research (Matwijczuk et al., 2018).
Synthesis and Pharmacological Evaluation
The compound and its derivatives have also been explored for pharmacological applications. For instance, some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant activities using Porsolt’s behavioral despair (forced swimming) test on albino mice, and for antianxiety activity using the plus maze method. This demonstrates the potential therapeutic applications of derivatives of 3-(1,4-Oxazepan-4-yl)propan-1-ol hydrochloride in mental health (Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
3-(1,4-oxazepan-4-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-6-1-3-9-4-2-7-11-8-5-9;/h10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYZDUPUDOFCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)



![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)


![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)